Macrocarpal N

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

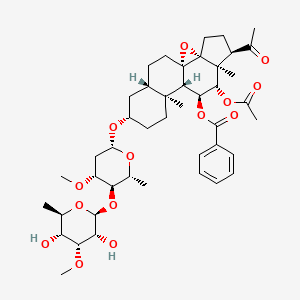

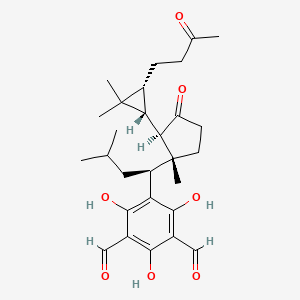

Macrocarpal N is a natural product isolated from the twigs of Eucalyptus globules Labill . It is structurally characterized by isopentyl phioroglucinol dialdehyde fused to various sesquiterpene skeletons .

Synthesis Analysis

The synthetic studies on Macrocarpals, including Macrocarpal N, have been conducted . The synthesis involves an efficient coupling of the aromatic side-chain unit with enone, prepared from commercially available and inexpensive (+)-3-carene . The ZnCl_2 mediated coupling reaction of the side-chain unit with silyl dienol ether gave the desired products with no diastereoselectivity .Molecular Structure Analysis

The molecular structure of Macrocarpal N is represented by the chemical formula C28H38O7 . The molecular weight is 486.6 g/mol . The SMILES representation isCC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C . Physical And Chemical Properties Analysis

Macrocarpal N appears as a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

Pharmaceutical Relevance

Macrocarpal N, a formylated phloroglucinol compound (FPC), is known for its various bioactivities of pharmaceutical relevance . These compounds provide chemical defense against herbivory and display various bioactivities .

Antimicrobial Activity

FPCs, including Macrocarpal N, have been studied for their antimicrobial properties . This makes them potentially useful in the development of new antimicrobial agents .

Anticancer Effects

Research has shown that FPCs have important bioactivities including anticancer effects . This suggests that Macrocarpal N could be used in cancer treatment strategies .

Antimalarial Effects

FPCs have also been found to have antimalarial effects . This indicates that Macrocarpal N could be a potential candidate for the development of new antimalarial drugs .

Inhibitory Activity of HIV-RTase

Macrocarpals are known to show inhibitory activity of HIV-RTase . This suggests that Macrocarpal N could be used in the development of treatments for HIV .

Inhibitory Activity of Aldose Reductase

Macrocarpals, including Macrocarpal N, have been found to inhibit aldose reductase . Aldose reductase is an enzyme involved in the development of several long-term diabetic complications, so Macrocarpal N could potentially be used in the treatment of diabetes .

Inhibitory Activity of Glucosyltransferase

Macrocarpals are known to inhibit glucosyltransferase . This enzyme plays a key role in the synthesis of glucans, which are involved in the formation of dental plaque. Therefore, Macrocarpal N could potentially be used in oral care products to prevent tooth decay .

Plant Defense

Macrocarpal N, as a formylated phloroglucinol compound, is produced by plants such as Eucalyptus as a defense mechanism . This suggests potential applications in agriculture, for example in the development of natural pesticides .

安全和危害

未来方向

属性

IUPAC Name |

5-[(1S)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3/t18-,19-,22-,23-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPNGYABEKLGJP-XTZMCNFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CCC(=O)[C@@H]2[C@H]3[C@H](C3(C)C)CCC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91895404 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。